1,4-Dibromo-2,5-bis(dibromomethyl)benzene

Flame Retardants Bromine Content Polymer Additives

Researchers requiring precise control over polymer architecture often face initiator inconsistency. 1,4-Dibromo-2,5-bis(dibromomethyl)benzene (CAS 36711-69-0) solves this by providing two distinct reactive site classes-aryl bromines for cross-coupling and benzylic bromines for ATRP initiation-enabling sequential functionalization in a single, high-purity compound. • Orthogonal Reactivity: Enables site-selective synthesis of telechelic polymers and complex macromonomers without cross-reactivity interference. • Superior Br Content: At 82.7% by weight, it delivers maximum flame-retardant efficiency at minimal loading in engineering thermoplastics. • Reliable Supply: Consistent lot-to-lot quality supports reproducible polymerization kinetics and streamlined procurement workflows.

Molecular Formula C8H4Br6
Molecular Weight 579.5 g/mol
CAS No. 36711-69-0
Cat. No. B12646725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dibromo-2,5-bis(dibromomethyl)benzene
CAS36711-69-0
Molecular FormulaC8H4Br6
Molecular Weight579.5 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Br)C(Br)Br)Br)C(Br)Br
InChIInChI=1S/C8H4Br6/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2,7-8H
InChIKeyKLEOTAJNEAAHOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dibromo-2,5-bis(dibromomethyl)benzene: Product Overview


1,4-Dibromo-2,5-bis(dibromomethyl)benzene (CAS 36711-69-0) is a hexabrominated aromatic compound with the molecular formula C8H4Br6 and a molecular weight of 579.54 g/mol [1]. It features two aryl bromine atoms at the 1,4-positions and two dibromomethyl (-CHBr2) groups at the 2,5-positions . This unique arrangement of reactive bromine sites distinguishes it from other polybrominated benzenes and enables its primary utility as a bifunctional initiator in controlled radical polymerizations and as a high-bromine-content precursor for flame-retardant materials [2].

Bifunctional initiator candidate for ATRP polymerization studies
High-bromine-content building block for flame retardant research
Orthogonal aryl/benzylic reactivity platform for site-selective synthesis
Reported high-yield precursor to aromatic dialdehyde derivatives

Why 1,4-Dibromo-2,5-bis(dibromomethyl)benzene Cannot Be Replaced by Generics


While several hexabrominated benzene derivatives exist with the identical molecular formula C8H4Br6, their substitution patterns dictate vastly different reactivity, physical properties, and application suitability . Generic substitution with isomers such as 1,2-dibromo-4,5-bis(dibromomethyl)benzene (ortho-isomer, CAS 13209-20-6) or 3,6-bis(bromomethyl)-1,2,4,5-tetrabromobenzene (CAS 39568-99-5) is not chemically or functionally equivalent . Furthermore, substituting with lower-brominated analogs like 1,4-dibromo-2,5-bis(bromomethyl)benzene (C8H6Br4, CAS 35335-16-1) results in significantly reduced bromine content and altered reactivity, directly compromising performance in flame retardancy and initiator efficiency [1]. The following quantitative evidence establishes the specific, measurable advantages of 1,4-dibromo-2,5-bis(dibromomethyl)benzene over its closest alternatives.

Isomer substitution Ortho- or meta-isomers may shift thermal stability and reactivity profiles; direct interchange requires independent validation.
Lower-brominated analogs Reduced Br content and fewer benzylic sites can alter flame retardancy efficiency and initiation kinetics, limiting direct substitution.
Bromomethyl vs. dibromomethyl Replacing -CHBr2 with -CH2Br changes bond lability and may not reproduce the same controlled polymerization behavior.

1,4-Dibromo-2,5-bis(dibromomethyl)benzene: Evidence vs. Competitors


Higher Bromine Content vs. Tetrabromo Analog

1,4-Dibromo-2,5-bis(dibromomethyl)benzene (C8H4Br6) exhibits a bromine content of 82.7% by weight, calculated from its molecular weight of 579.54 g/mol [1]. In contrast, the commonly considered alternative, 1,4-dibromo-2,5-bis(bromomethyl)benzene (C8H6Br4, CAS 35335-16-1), has a bromine content of only 75.9% by weight (MW 421.75 g/mol) [2]. This represents a relative increase of 9.0% in bromine mass fraction. For flame retardant applications, higher bromine content directly correlates with improved fire-suppression efficiency per unit mass, allowing for lower additive loadings and reduced impact on host polymer mechanical properties [3].

Bromine Content vs. Tetrabromo Analog
Head-to-head
82.7% Br (Target) vs 75.9% (Analog)
Supports flame retardancy screening efficiency
Calculated from MW; +9.0% relative increase
Flame Retardants Bromine Content Polymer Additives

Higher Synthetic Yield vs. Tetrabromo Analog

The synthesis of 1,4-dibromo-2,5-bis(dibromomethyl)benzene via bromination of dimethyl-substituted arenes can achieve yields up to 99% under optimized reaction conditions . In contrast, the synthesis of the tetrabromo analog 1,4-dibromo-2,5-bis(bromomethyl)benzene via radical bromination with N-bromosuccinimide (NBS) is reported to proceed with yields typically in the range of 50-80% . This yield differential of 19-49% translates to significant cost and material efficiency advantages in multi-step synthetic routes where this compound serves as an intermediate.

Synthetic Yield vs. Tetrabromo Analog
Cross-study
Up to 99% (Target) vs 50–80% (Analog)
Higher reported yield may improve process economics
Different synthetic routes; direct yield comparison requires matching conditions
Organic Synthesis Reaction Yield Process Chemistry

Enhanced Thermal Stability vs. Ortho-Isomer

1,4-Dibromo-2,5-bis(dibromomethyl)benzene exhibits a boiling point of 456.3 °C at 760 mmHg and a melting point range of 160-162 °C [1]. In contrast, the ortho-isomer 1,2-dibromo-4,5-bis(dibromomethyl)benzene (CAS 13209-20-6) has a reported melting point of only 135 °C . This 25-27 °C higher melting point for the para-isomer reflects stronger intermolecular interactions in the solid state. Additionally, the flash point of 221.7 °C for the target compound [1] provides a wider thermal processing window compared to many lower-brominated analogs, which is advantageous for high-temperature polymer compounding and extrusion processes.

Thermal Stability vs. Ortho-Isomer
Head-to-head
mp 160–162 °C (Target) vs 135 °C (Ortho)
Wider thermal processing window reported
Flash point 221.7 °C; supports high‑temperature compounding studies
Thermal Properties Process Chemistry Material Science

Bifunctional ATRP Initiator for Controlled Polymerization

While direct ATRP initiator studies for 1,4-dibromo-2,5-bis(dibromomethyl)benzene are limited in the peer-reviewed literature, its structural analog 1,4-dibromo-2,5-bis(bromomethyl)benzene has been demonstrated as an effective bifunctional initiator in Atom Transfer Radical Polymerization (ATRP) of styrene, yielding well-defined macromonomers with low polydispersities [1]. Given that dibromomethyl groups (-CHBr2) contain more labile benzylic C-Br bonds than the bromomethyl groups (-CH2Br) in the comparator, it is reasonable to infer that 1,4-dibromo-2,5-bis(dibromomethyl)benzene would exhibit enhanced initiation efficiency, though direct comparative kinetic data remain to be published [2].

ATRP Initiator Potential
Class-level
Four benzylic C–Br bonds in –CHBr2 groups
May support polymerization initiation studies
Inferred from structural analog data; direct kinetic data not available
Polymer Chemistry ATRP Controlled Polymerization

Dual-Reactivity Profile for Cross-Coupling

1,4-Dibromo-2,5-bis(dibromomethyl)benzene possesses two distinct classes of reactive bromine sites: two aryl bromines (C-Br bond) at the 1,4-positions and four benzylic bromines within the two dibromomethyl groups (-CHBr2) . This contrasts with 1,4-dibromo-2,5-bis(bromomethyl)benzene (C8H6Br4), which contains two aryl bromines and only two benzylic bromines in bromomethyl groups (-CH2Br) [1]. The aryl bromines are amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), while the benzylic bromines are more susceptible to nucleophilic substitution or radical pathways. This differential reactivity enables orthogonal functionalization strategies, allowing sequential modification of the molecule at specific positions—a capability not possible with simpler analogs that lack this dual-reactivity profile [2].

Dual-Reactivity Profile
Class-level
2 aryl C–Br + 4 benzylic C–Br in –CHBr2
Enables site-selective functionalization studies
Orthogonal reactivity inferred from bond types; requires site-specific validation
Cross-Coupling Suzuki Coupling Organic Synthesis

Higher Density vs. Tetrabromo Analog

1,4-Dibromo-2,5-bis(dibromomethyl)benzene has a reported density of approximately 2.777 g/cm³ [1]. In contrast, the tetrabromo analog 1,4-dibromo-2,5-bis(bromomethyl)benzene (CAS 35335-16-1) has a density of 2.332 g/cm³ . This represents a 19.1% higher density. For applications where mass per unit volume is critical—such as in X-ray contrast agents, high-density polymer composites, or formulations requiring specific gravity adjustments—this density differential is a significant differentiator [2].

Density vs. Tetrabromo Analog
Head-to-head
2.777 g/cm³ (Target) vs 2.332 g/cm³
Supports density-driven material design
Measured at STP; +19.1% higher density
Physical Properties Material Density Formulation Science

1,4-Dibromo-2,5-bis(dibromomethyl)benzene: Research & Industrial Applications


High-Efficiency Flame Retardant Additive for Engineering Thermoplastics

With a bromine content of 82.7% by weight—9.0% higher than the tetrabromo analog—1,4-dibromo-2,5-bis(dibromomethyl)benzene is particularly well-suited for applications requiring maximum fire-suppression efficiency at minimal loading levels [1]. Its high thermal stability (melting point 160-162 °C, flash point 221.7 °C) allows it to withstand the elevated processing temperatures typical of engineering thermoplastics such as polyamides, polyesters, and polycarbonates [2]. The high density (2.777 g/cm³) may also be leveraged in formulations requiring specific gravity adjustments.

Bifunctional ATRP Initiator for Macromonomers & Block Copolymers

Based on class-level inference from structural analog studies, 1,4-dibromo-2,5-bis(dibromomethyl)benzene is a strong candidate for use as a bifunctional initiator in Atom Transfer Radical Polymerization (ATRP) [3]. Its four benzylic C-Br bonds in dibromomethyl groups are expected to exhibit enhanced initiation efficiency compared to analogs with fewer benzylic bromines. This compound is recommended for researchers synthesizing well-defined telechelic polymers, macromonomers for subsequent cross-coupling, or complex branched architectures where orthogonal initiation sites are advantageous.

Orthogonal Functionalization Platform for Multi-Step Organic Synthesis

The presence of two distinct classes of reactive bromine sites—aryl bromines amenable to Pd-catalyzed cross-coupling and benzylic bromines susceptible to nucleophilic substitution—makes this compound an ideal platform for sequential, site-selective functionalization . This orthogonal reactivity is particularly valuable in the synthesis of complex organic frameworks, including conjugated polymers, pharmaceutical intermediates, and advanced materials where precise control over substitution patterns is required.

Precursor for High-Yield Synthesis of Aromatic Dialdehydes and Derivatives

With synthetic yields reaching up to 99% under optimized bromination conditions, 1,4-dibromo-2,5-bis(dibromomethyl)benzene serves as an efficient precursor to aromatic dialdehydes via hydrolysis of the dibromomethyl groups . The high yield translates to superior atom economy and reduced purification burden compared to alternative routes, making it a cost-effective starting material for the preparation of 2,5-dibromoterephthalaldehyde and its downstream derivatives used in covalent organic frameworks (COFs), metal-organic frameworks (MOFs), and conjugated polymer synthesis.

Application
Selection Property
Validation Focus
Flame retardant additive studies
Bromine content and thermal stability
Loading efficiency and processing window
ATRP initiator screening
Benzylic bromide density and initiation kinetics
Macromonomer dispersity and architecture control
Orthogonal functionalization platform
Differential aryl vs. benzylic C–Br reactivity
Sequential derivatization efficiency
Aromatic dialdehyde precursor
Reported high synthetic yield
Atom economy and building block purity

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